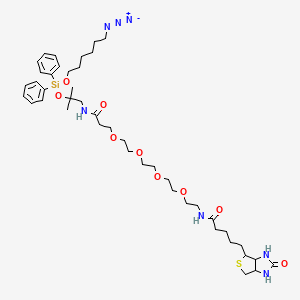![molecular formula C13H17BrN4S B12305935 3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12305935.png)
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a bromine atom, a cycloheptyl group, and a methylthio group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-amino-1H-pyrazole with a suitable aldehyde and an amine under acidic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Cycloheptylation: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl halide.
Methylthio group addition: The methylthio group can be introduced using methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer therapy due to its ability to inhibit cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular pathways.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with kinase enzymes. It binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the cycloheptyl group.
1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom.
3-Bromo-1-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group.
Uniqueness
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of all three functional groups (bromine, cycloheptyl, and methylthio), which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C13H17BrN4S |
|---|---|
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
3-bromo-1-cycloheptyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H17BrN4S/c1-19-13-15-8-10-11(14)17-18(12(10)16-13)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
GJVZDUOXFFYQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C(=N1)N(N=C2Br)C3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12305858.png)

![rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans](/img/structure/B12305865.png)
![2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid](/img/structure/B12305873.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12305880.png)
![1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea](/img/structure/B12305886.png)

![3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine](/img/structure/B12305895.png)

![5-cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12305907.png)


![(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid](/img/structure/B12305915.png)
![3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12305924.png)
